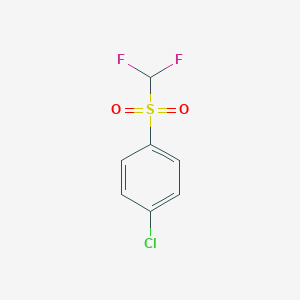

4-chlorophenyl difluoromethyl sulfone

Vue d'ensemble

Description

4-chlorophenyl difluoromethyl sulfone is a versatile chemical compound with the molecular formula C7H5ClF2O2S.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 4-chlorophenyl difluoromethyl sulfone can be synthesized through several methods. One common approach involves the reaction of 1-chloro-4-nitrobenzene with difluoromethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification .

Industrial Production Methods: In industrial settings, the production of 1-chloro-4-(difluoromethanesulfonyl)benzene often involves large-scale batch processes. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, pressure, and reagent concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: 4-chlorophenyl difluoromethyl sulfone undergoes various chemical reactions, including:

Nucleophilic Aromatic Substitution: This compound can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by a nucleophile.

Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophilic Aromatic Substitution: Common reagents include strong nucleophiles such as sodium methoxide or potassium tert-butoxide.

Major Products:

Applications De Recherche Scientifique

4-chlorophenyl difluoromethyl sulfone has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.

Biology: The compound is employed in the development of bioactive molecules and as a reagent in biochemical assays.

Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mécanisme D'action

The mechanism of action of 1-chloro-4-(difluoromethanesulfonyl)benzene primarily involves its ability to undergo nucleophilic aromatic substitution reactions. The chlorine atom is replaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. This reactivity is facilitated by the electron-withdrawing effects of the difluoromethanesulfonyl group, which stabilizes the transition state and enhances the reaction rate .

Comparaison Avec Des Composés Similaires

1-Chloro-4-(trifluoromethyl)benzene: This compound has a similar structure but with a trifluoromethyl group instead of a difluoromethanesulfonyl group.

1-Chloro-4-fluorobenzene: Another similar compound with a fluorine atom instead of the difluoromethanesulfonyl group.

Uniqueness: 4-chlorophenyl difluoromethyl sulfone is unique due to the presence of the difluoromethanesulfonyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it particularly valuable in specific synthetic applications and research contexts.

Activité Biologique

4-Chlorophenyl difluoromethyl sulfone (CAS No. 2488-53-1) is a sulfonyl compound that has gained attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

This compound can be characterized by its molecular formula and a molecular weight of approximately 228.64 g/mol. The compound features a chlorophenyl group and a difluoromethyl sulfone moiety, which contribute to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to act as a difluorocarbene reagent . This property allows it to participate in various chemical reactions, including:

- Nucleophilic substitution : The difluoromethyl group can be introduced into organic molecules, modifying their physical and chemical properties.

- Fluorination reactions : The compound can selectively introduce fluorine atoms into target molecules, enhancing their biological activity.

These mechanisms suggest that this compound could serve as an important tool in drug development and synthetic chemistry.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies have shown that compounds containing the difluoromethyl sulfone group can exhibit significant antimicrobial properties against various pathogens, including bacteria and fungi .

- Antichlamydial Activity : In a study focused on developing new drugs against Chlamydia infections, derivatives of difluoromethyl sulfones showed selective inhibition of chlamydial growth in vitro, suggesting potential therapeutic applications in treating sexually transmitted infections .

- Cytotoxicity Studies : Evaluations of cytotoxic effects have demonstrated that certain derivatives do not exhibit toxicity at concentrations up to 100 µM, indicating a favorable safety profile for potential drug candidates .

Case Studies

Several case studies highlight the biological activity and applications of this compound:

- Fluorination Reactions : A study demonstrated the use of this compound as a reagent for the O- and N-difluoromethylation of phenolic compounds, yielding products with enhanced bioactivity .

- Antimicrobial Screening : A series of compounds derived from difluoromethyl sulfones were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria. Results indicated varying degrees of effectiveness, with some compounds showing comparable efficacy to established antibiotics .

- Pharmacological Potential : Research on the pharmacokinetics and metabolic stability of these compounds suggests they may serve as promising leads for further development in pharmaceutical applications .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Study/Activity | Findings |

|---|---|

| Antimicrobial Activity | Significant activity against various bacterial strains; potential as an antibiotic candidate. |

| Antichlamydial Activity | Selective inhibition of Chlamydia; effective at low concentrations without cytotoxicity. |

| Fluorination Reactions | Effective reagent for introducing difluoromethyl groups into organic substrates. |

| Cytotoxicity | Non-toxic up to concentrations of 100 µM; favorable safety profile for drug development. |

Propriétés

IUPAC Name |

1-chloro-4-(difluoromethylsulfonyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c8-5-1-3-6(4-2-5)13(11,12)7(9)10/h1-4,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWBPIDCZHSOMGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)(=O)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00304575 | |

| Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2488-53-1 | |

| Record name | 2488-53-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=166341 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-4-(difluoromethanesulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00304575 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.